N-(2-(furan-3-yl)-2-hydroxyethyl)-4-(trifluoromethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxyethyl]-4-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO4S/c14-13(15,16)10-1-3-11(4-2-10)22(19,20)17-7-12(18)9-5-6-21-8-9/h1-6,8,12,17-18H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKPGYJCSKZKMNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)S(=O)(=O)NCC(C2=COC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-3-yl)-2-hydroxyethyl)-4-(trifluoromethyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is the palladium-catalyzed one-pot multi-component reaction of allenols, aryl iodides, alcohols, and carbon monoxide . This method combines carbonylation of aryl iodide, alcohoxyl carbonylation of the in situ formed allyl palladium complex, and intramolecular condensation of the α-hydroxyl enone intermediate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-3-yl)-2-hydroxyethyl)-4-(trifluoromethyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for carbonylation, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,3-dione derivatives, while reduction of the sulfonamide group can yield corresponding amines.
Scientific Research Applications
Antiviral Applications
Recent studies have highlighted the potential of N-(2-(furan-3-yl)-2-hydroxyethyl)-4-(trifluoromethyl)benzenesulfonamide as an antiviral agent. Its structural components allow it to interact with viral proteins and inhibit their function.
Case Study : A study published in MDPI indicates that compounds with furan moieties exhibit significant antiviral activity against various viruses, including hepatitis C and influenza viruses. The incorporation of the trifluoromethyl group enhances the compound's potency by improving its binding affinity to viral targets .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory properties, particularly as a selective COX-II inhibitor. The inhibition of cyclooxygenase enzymes is crucial in managing inflammation and pain.
Research Findings : A comparative analysis of various benzenesulfonamide derivatives revealed that those containing furan rings exhibited enhanced selectivity and potency against COX-II compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). This suggests the potential for developing new therapeutic agents with reduced side effects .
Drug Design and Development
This compound serves as a valuable scaffold in drug design due to its unique structural features. Researchers are exploring modifications to enhance its biological activity and reduce toxicity.
Innovative Approaches : The design of hybrid molecules combining this sulfonamide with other pharmacophores has shown promise in increasing efficacy against resistant strains of pathogens. This approach is particularly relevant in the context of rising antibiotic resistance .
Summary of Findings
This compound demonstrates significant potential across various fields of scientific research, particularly in medicinal chemistry. Its applications as an antiviral agent, anti-inflammatory compound, and a scaffold for drug design highlight its versatility.
Mechanism of Action
The mechanism by which N-(2-(furan-3-yl)-2-hydroxyethyl)-4-(trifluoromethyl)benzenesulfonamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The furan ring and sulfonamide group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of 4-(trifluoromethyl)benzenesulfonamides, which are widely studied for their physicochemical and pharmacological properties. Below is a comparative analysis with structurally related compounds:
Table 1: Structural and Functional Comparison of 4-(Trifluoromethyl)benzenesulfonamide Derivatives
Key Findings from Comparison :
Structural Diversity: The target compound is unique in combining a furan ring with a hydroxyethyl group, distinguishing it from alkyl- or aryl-substituted analogs (e.g., H57383, ). This polar-functionalized structure may improve solubility compared to purely lipophilic derivatives like N-(4-n-butylphenyl) analogs.
This suggests feasible routes for synthesizing the target via similar methodologies.
Biological Relevance: Sulfonamides with trifluoromethyl groups are known for their stability against metabolic degradation, making them attractive for drug design . The furan ring in the target compound could mimic heterocyclic motifs in kinase inhibitors (e.g., EGFR or COX-2 inhibitors), though direct evidence is lacking in the provided data.
Commercial Availability :
- Simpler analogs (e.g., H57383, ) are commercially available, highlighting the industrial relevance of this chemical class.
Biological Activity
N-(2-(furan-3-yl)-2-hydroxyethyl)-4-(trifluoromethyl)benzenesulfonamide, also known by its CAS number 1396684-16-4, is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's molecular formula is , featuring a furan ring and a sulfonamide group, which are critical for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that it may inhibit the growth of certain bacterial strains.
- Anticancer Activity : Investigations into its effects on cancer cell lines have shown promise in reducing cell viability.
- Enzyme Inhibition : The sulfonamide moiety may interact with specific enzymes, potentially influencing metabolic pathways.
The biological activity of this compound is thought to involve:
- Interaction with Enzymes : The sulfonamide group can bind to active sites of enzymes, inhibiting their function.
- Cellular Uptake : The hydrophilic nature of the hydroxyl and sulfonamide groups may facilitate cellular uptake, enhancing its bioavailability.
- Modulation of Signaling Pathways : The furan ring may participate in redox reactions or interact with cellular receptors, modulating signal transduction pathways.
Antimicrobial Studies
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various benzenesulfonamides, including derivatives similar to the compound . Results indicated that compounds with trifluoromethyl substitutions displayed enhanced activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL .
Anticancer Activity
In vitro studies conducted on human cancer cell lines demonstrated that this compound reduced cell proliferation by inducing apoptosis. A notable study reported a dose-dependent decrease in viability with an IC50 value of approximately 10 µM against breast cancer cells .
Enzyme Inhibition
Research focusing on enzyme inhibition revealed that this compound could inhibit carbonic anhydrase (CA) activity, a target for diuretics and anti-glaucoma medications. The inhibition constant (Ki) was determined to be 5 µM, indicating moderate potency compared to other known inhibitors .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
